1-(1-Cyclohexylideneethyl)-4-methoxybenzene

Physicochemical profiling Chromatographic separation Drug-likeness prediction

1-(1-Cyclohexylideneethyl)-4-methoxybenzene (CAS 919789-93-8) is a para-methoxy-substituted aromatic compound bearing a cyclohexylideneethyl group on the benzene ring. Its molecular formula is C15H20O with a molecular weight of 216.32 g/mol, an exact mass of 216.151 Da, a computed octanol–water partition coefficient (LogP) of 4.43, and a topological polar surface area (PSA) of 9.23 Ų.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 919789-93-8
Cat. No. B12621075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclohexylideneethyl)-4-methoxybenzene
CAS919789-93-8
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(=C1CCCCC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H20O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h8-11H,3-7H2,1-2H3
InChIKeyLNSXMTSOEHLDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cyclohexylideneethyl)-4-methoxybenzene (CAS 919789-93-8): Physicochemical Profile and Synthetic Utility


1-(1-Cyclohexylideneethyl)-4-methoxybenzene (CAS 919789-93-8) is a para-methoxy-substituted aromatic compound bearing a cyclohexylideneethyl group on the benzene ring. Its molecular formula is C15H20O with a molecular weight of 216.32 g/mol, an exact mass of 216.151 Da, a computed octanol–water partition coefficient (LogP) of 4.43, and a topological polar surface area (PSA) of 9.23 Ų . This compound serves primarily as a synthetic intermediate in organic and medicinal chemistry, where the methoxy substituent provides a modifiable handle for downstream functionalization while the cyclohexylideneethyl motif imparts steric bulk and conformational rigidity.

Why 1-(1-Cyclohexylideneethyl)-4-methoxybenzene Cannot Be Replaced by Its Des-Methoxy Analog


The para-methoxy group in 1-(1-cyclohexylideneethyl)-4-methoxybenzene (CAS 919789-93-8) fundamentally alters both the electronic character of the aromatic ring and the bulk physicochemical properties compared to the des-methoxy analog (1-cyclohexylideneethyl)benzene (CAS 55983-32-9). The electron‑donating methoxy substituent activates the ring toward electrophilic aromatic substitution, enabling regioselective reactions that are not possible on the unsubstituted analog. Simultaneously, the oxygen atom introduces a polar surface area of 9.23 Ų versus 0.00 Ų for the des-methoxy compound, while minimally perturbing overall lipophilicity (ΔLogP ≈ 0.01) [1]. These differences mean that the two compounds cannot be interchanged in synthetic sequences that rely on either electronic activation or on chromatographic separation based on polarity—directly impacting reaction yields, purification efficiency, and final product fidelity.

Quantitative Differentiation of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene (CAS 919789-93-8) from Its Closest Structural Analogs


Polar Surface Area (PSA) Differentiation: 9.23 Ų vs. 0.00 Ų for the Des-Methoxy Analog

The methoxy substituent introduces a topological polar surface area of 9.23 Ų, compared to 0.00 Ų for the des-methoxy analog (1-cyclohexylideneethyl)benzene (CAS 55983-32-9) [1]. This difference, while modest in absolute terms, reflects the presence of a hydrogen‑bond acceptor site that is entirely absent in the comparator, providing a tangible polarity handle for reversed‑phase chromatographic separation and for computational ADME filtering in drug‑discovery workflows.

Physicochemical profiling Chromatographic separation Drug-likeness prediction

Molecular Weight and Exact Mass Differentiation for Unambiguous LC‑MS Identification

The target compound exhibits a molecular weight of 216.32 g/mol (exact mass 216.151 Da) versus 186.29 g/mol (exact mass 186.141 Da) for the des‑methoxy analog, a mass increment of 30.03 Da corresponding precisely to the CH₂O methoxy group [1]. This predictable mass shift allows unequivocal identification of the methoxy‑bearing compound in complex mixtures using low‑resolution mass spectrometry and facilitates selected reaction monitoring (SRM) method development.

Mass spectrometry Quality control Trace analysis

Synthetic Versatility: Demethylation to a Phenol Handle Lacking in the Des-Methoxy Analog

The para-methoxy group serves as a masked phenol that can be liberated by standard demethylation protocols (e.g., BBr₃, HBr/AcOH, or AlCl₃/pyridine), generating 4-(1-cyclohexylideneethyl)phenol—a reactive intermediate amenable to O‑alkylation, O‑acylation, sulfonation, or Mitsunobu coupling . In contrast, the des‑methoxy analog (CAS 55983-32-9) lacks any functionalizable substituent on the aromatic ring, limiting its downstream synthetic utility to reactions at the cyclohexylideneethyl moiety alone [1].

Synthetic methodology Building-block diversification Medicinal chemistry

Structural Precedent in ER‑Alpha Ligand Development: The 4‑Methoxyphenyl Cyclohexylidene Motif

The 4‑methoxyphenyl cyclohexylidene substructure appears in the cyclofenil derivative 4,4'-{[(3S)-3-(4-methoxyphenyl)cyclohexylidene]methanediyl}diphenol, which was co‑crystallized with the estrogen receptor alpha (ERα) ligand‑binding domain and solved at 2.01 Å resolution (PDB ID: 5E0X) [1]. While this crystallographic ligand is not identical to the target compound, it demonstrates that the 4‑methoxyphenyl‑cyclohexylidene pharmacophoric element is compatible with high‑affinity receptor binding in a well‑validated therapeutic target class. The target compound could therefore serve as a key intermediate for constructing libraries of cyclofenil‑derived selective estrogen receptor modulators (SERMs), a capability that the des‑methoxy analog does not support because it lacks the oxygen atom required for hydrogen‑bond interactions in the receptor binding pocket.

Estrogen receptor SERM Structure-based drug design

Recommended Application Scenarios for 1-(1-Cyclohexylideneethyl)-4-methoxybenzene (CAS 919789-93-8)


Medicinal Chemistry: SERM‑Focused Library Synthesis

Based on the structural precedent established by the ERα co‑crystal structure (PDB ID: 5E0X), the target compound can serve as a central building block for synthesizing focused libraries of cyclofenil‑derived SERM candidates. Its para‑methoxy group allows late‑stage demethylation and subsequent O‑diversification, enabling exploration of substituent effects on ERα binding and subtype selectivity [2]. This scenario is particularly relevant for research groups engaged in nuclear receptor drug discovery who require a reliable, single‑sourced intermediate with a validated pharmacophoric core.

Analytical Chemistry: Development of LC‑MS Quantitation Methods

The compound's well‑defined exact mass (216.151 Da) and measurable PSA (9.23 Ų) make it an ideal candidate for developing and validating liquid chromatography–mass spectrometry (LC‑MS) methods in reaction monitoring. Its distinct mass shift relative to the des‑methoxy analog (+30.01 Da) allows clear separation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, supporting precise quantification in complex reaction mixtures [1].

Process Chemistry: Intermediate for Functionalized Cyclohexylideneethyl Aromatics

In synthetic route development, the target compound can be employed as a precursor to a range of 4‑substituted cyclohexylideneethylbenzenes. The methoxy group can be ortho‑metalated for directed lithiation chemistry, or demethylated to the phenol for subsequent O‑functionalization, providing a versatile entry point into aromatic substitution patterns that are inaccessible from the des‑methoxy starting material [1].

Quality Control: Reference Standard for Purity and Identity Testing

For contract research organizations (CROs) and pharmaceutical quality control laboratories, sourcing the target compound as a characterized reference standard enables identity confirmation by NMR, IR, and high‑resolution mass spectrometry against certificate‑of‑analysis data. The combination of molecular weight, exact mass, and computed LogP provides orthogonal metrics for batch‑to‑batch consistency verification, reducing the risk of mis‑specification in GMP intermediate supply chains .

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